4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide
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Overview
Description
4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Ethoxylation: The benzothiazole core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Piperazine Derivatization: The ethoxybenzothiazole is then reacted with N-phenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.
Chemical Reactions Analysis
4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic processes and cell death . In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide can be compared with other benzothiazole derivatives, such as:
6-ethoxy-2-(4-morpholinyl)benzothiazole: Similar in structure but with a morpholine ring instead of a piperazine ring.
N-(6-chlorobenzo[d]thiazol-2-yl)methanimine: Contains a chlorobenzothiazole core and is used for its antimicrobial properties.
2,4-disubstituted thiazoles: These compounds have been studied for their multitargeted bioactive properties, including antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-2-26-16-8-9-17-18(14-16)27-20(22-17)24-12-10-23(11-13-24)19(25)21-15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLGDSCAZKRMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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